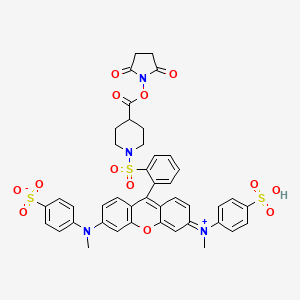
SY-9 NHS ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SY-9 NHS ester, also known as SY-9 succinimidyl ester, is a nonfluorescent acceptor dye often used in the preparation of peptide and oligonucleotide fluorescence resonance energy transfer (FRET) probes. It is a more hydrophilic version of the popular SY-7 dark quencher. The compound is particularly useful in FRET applications due to its broad and intense quenching range from 500-600 nm .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
SY-9 NHS ester is synthesized through the reaction of SY-9 with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an anhydrous solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature. The product is then purified through column chromatography .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated systems for precise control of temperature, solvent addition, and purification processes .
Analyse Chemischer Reaktionen
Types of Reactions
SY-9 NHS ester primarily undergoes substitution reactions, specifically nucleophilic substitution. The NHS ester group reacts with primary amines to form stable amide bonds .
Common Reagents and Conditions
Reagents: Primary amines, such as those found in proteins (e.g., lysine residues), amine-modified oligonucleotides, and other amine-containing molecules.
Conditions: The reaction occurs most efficiently at pH 7-9 and forms a stable, covalent amide bond.
Major Products
The major product of the reaction between this compound and primary amines is a covalent amide bond, resulting in the labeled protein or oligonucleotide .
Wissenschaftliche Forschungsanwendungen
SY-9 NHS ester is widely used in various scientific research applications:
Wirkmechanismus
SY-9 NHS ester exerts its effects through the formation of stable amide bonds with primary amines. The NHS ester group reacts with the amine group, resulting in the release of N-hydroxysuccinimide and the formation of a covalent amide bond. This reaction is highly efficient and occurs under mild conditions, making it suitable for labeling sensitive biomolecules .
Vergleich Mit ähnlichen Verbindungen
SY-9 NHS ester is often compared with other nonfluorescent acceptor dyes such as SY-7 NHS ester and Qthis compound. While all these compounds serve similar purposes in FRET applications, this compound is more hydrophilic, making it more suitable for aqueous environments . Other similar compounds include:
- Carboxyrhodamine 110 (Rhodamine Green)
- Alexa Fluor® 488, 532, 546, 555, 568
- Cy3
- TAMRA
- ROX dyes
This compound stands out due to its broad quenching range and high efficiency in forming stable amide bonds under mild conditions .
Eigenschaften
Molekularformel |
C43H38N4O13S3 |
|---|---|
Molekulargewicht |
915.0 g/mol |
IUPAC-Name |
4-[[9-[2-[4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylpiperidin-1-yl]sulfonylphenyl]-6-[methyl-(4-sulfophenyl)azaniumylidene]xanthen-3-yl]-methylamino]benzenesulfonate |
InChI |
InChI=1S/C43H38N4O13S3/c1-44(28-7-13-32(14-8-28)62(53,54)55)30-11-17-34-37(25-30)59-38-26-31(45(2)29-9-15-33(16-10-29)63(56,57)58)12-18-35(38)42(34)36-5-3-4-6-39(36)61(51,52)46-23-21-27(22-24-46)43(50)60-47-40(48)19-20-41(47)49/h3-18,25-27H,19-24H2,1-2H3,(H-,53,54,55,56,57,58) |
InChI-Schlüssel |
UFGPPUDYRGLQJT-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=CC=C(C=C1)S(=O)(=O)[O-])C2=CC3=C(C=C2)C(=C4C=CC(=[N+](C)C5=CC=C(C=C5)S(=O)(=O)O)C=C4O3)C6=CC=CC=C6S(=O)(=O)N7CCC(CC7)C(=O)ON8C(=O)CCC8=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



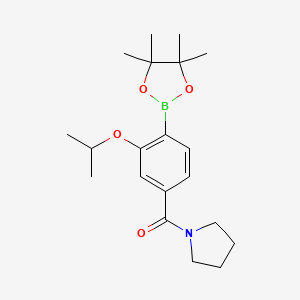
![sodium;5-methoxy-2-[(3-methoxy-2,4-dimethylphenyl)methylsulfinyl]benzimidazol-1-ide](/img/structure/B13726264.png)


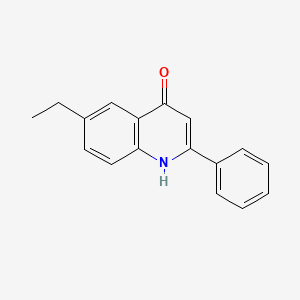
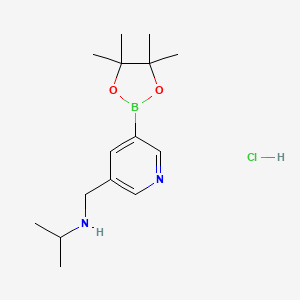
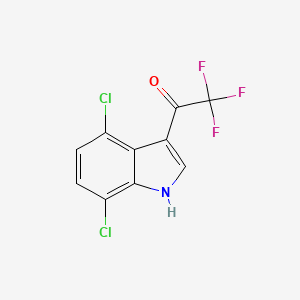
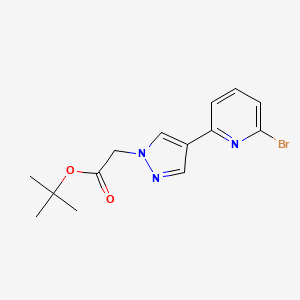
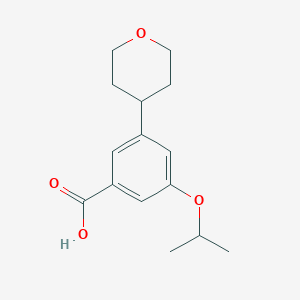
![5,6-Dimethoxy-2-[(4-pyridyl)methylene]indan-1-one](/img/structure/B13726308.png)

![2-(7-Difluoromethyl-5-(3,4-dimethoxyphenyl)-2-methyl-3H-imidazo[-4,5-b]p-yridin-3-yl)ethanol](/img/structure/B13726329.png)
![5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[4-[4-(2-cyanoethynyl)anilino]-4-oxobutyl]pentanamide](/img/structure/B13726334.png)
